molecular formula C9H18ClNO2 B2502412 tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride CAS No. 2228604-50-8

tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride

Cat. No.: B2502412
CAS No.: 2228604-50-8
M. Wt: 207.7
InChI Key: ZOFSQRWNLNFVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a white powder that is commonly used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-methylazetidine-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve a high-quality product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme reactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form stable intermediates that facilitate the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride include:

  • tert-Butyl 2-methylazetidine-2-carboxylate
  • tert-Butyl 2-ethylazetidine-2-carboxylate
  • tert-Butyl 2-phenylazetidine-2-carboxylate

Uniqueness

This compound is unique due to its specific chemical structure and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-methylazetidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(4)5-6-10-9;/h10H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFSQRWNLNFVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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